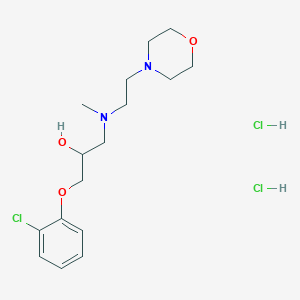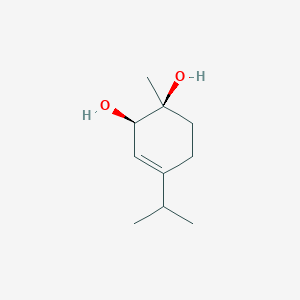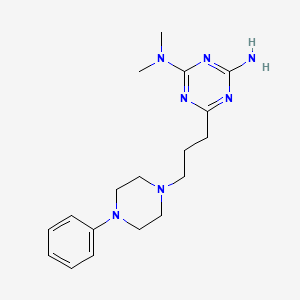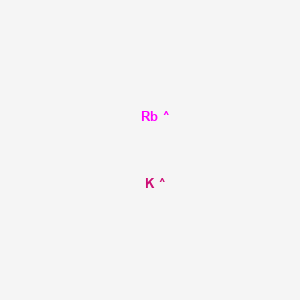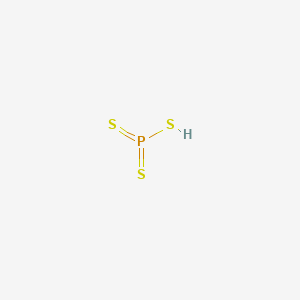
1,1-Diphenyl-2-methyl-3-(propylamino)propanol maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diphenyl-2-methyl-3-(propylamino)propanol maleate is an organic compound with a complex structure It is characterized by the presence of a propylamino group attached to a diphenylmethane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-2-methyl-3-(propylamino)propanol maleate typically involves multiple steps. One common method includes the condensation reaction of diphenylmethane with a suitable amine, followed by the introduction of a propyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for efficiency, with careful monitoring of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like crystallization or chromatography to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Diphenyl-2-methyl-3-(propylamino)propanol maleate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The propylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1,1-Diphenyl-2-methyl-3-(propylamino)propanol maleate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1-Diphenyl-2-methyl-3-(propylamino)propanol maleate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies are required to fully elucidate these mechanisms and their implications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Diphenyl-2-methyl-3-(methylamino)propanol
- 1,1-Diphenyl-2-methyl-3-(ethylamino)propanol
- 1,1-Diphenyl-2-methyl-3-(butylamino)propanol
Uniqueness
1,1-Diphenyl-2-methyl-3-(propylamino)propanol maleate stands out due to its specific structural features and the presence of the propylamino group. This unique configuration may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
13500-67-9 |
|---|---|
Formule moléculaire |
C23H29NO5 |
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;2-methyl-1,1-diphenyl-3-(propylamino)propan-1-ol |
InChI |
InChI=1S/C19H25NO.C4H4O4/c1-3-14-20-15-16(2)19(21,17-10-6-4-7-11-17)18-12-8-5-9-13-18;5-3(6)1-2-4(7)8/h4-13,16,20-21H,3,14-15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clé InChI |
GDDSDLBLYWXHGT-BTJKTKAUSA-N |
SMILES isomérique |
CCCNCC(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
CCCNCC(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-[Methylenedi(cyclohex-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B14718288.png)
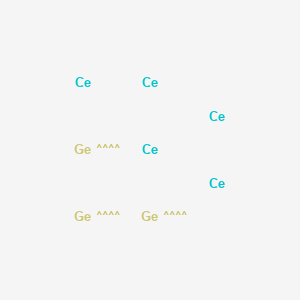

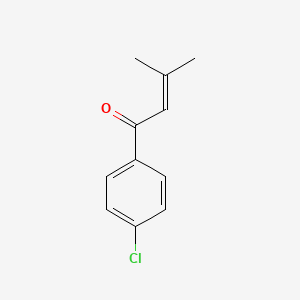
![[3-(propanoylamino)phenyl] N-propan-2-ylcarbamate](/img/structure/B14718327.png)
